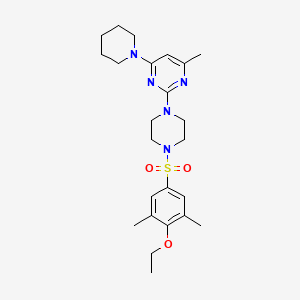
2-(4-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyrimidine core substituted with piperidine and piperazine groups, along with an ethoxy-dimethylphenyl sulfonyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Piperidine and Piperazine Groups: The piperidine and piperazine groups are introduced via nucleophilic substitution reactions, where the pyrimidine core reacts with piperidine and piperazine derivatives.
Attachment of the Ethoxy-Dimethylphenyl Sulfonyl Moiety: This step involves the sulfonylation of the piperazine group using 4-ethoxy-3,5-dimethylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy-dimethylphenyl moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.
Substitution: The piperazine and piperidine groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine has been explored for its potential in medicinal chemistry, particularly as a modulator of chemokine receptors . It has shown promise in the treatment of cancer by inhibiting cancer cell proliferation, growth, and metastasis . Additionally, its unique structure allows for the exploration of various biological pathways, making it a valuable tool in biochemical research.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as chemokine receptors . It modulates the binding of chemokines like SDF-1 and I-TAC to their receptors, thereby interfering with signaling pathways involved in cancer progression . This modulation can lead to reduced cancer cell migration and invasion.
類似化合物との比較
Similar Compounds
- 2-(4-(Phenylsulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine
- 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine
Uniqueness
The presence of the ethoxy-dimethylphenyl sulfonyl moiety in 2-(4-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine distinguishes it from similar compounds. This unique structure contributes to its specific interactions with molecular targets and its potential therapeutic applications.
特性
分子式 |
C24H35N5O3S |
|---|---|
分子量 |
473.6 g/mol |
IUPAC名 |
2-[4-(4-ethoxy-3,5-dimethylphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine |
InChI |
InChI=1S/C24H35N5O3S/c1-5-32-23-18(2)15-21(16-19(23)3)33(30,31)29-13-11-28(12-14-29)24-25-20(4)17-22(26-24)27-9-7-6-8-10-27/h15-17H,5-14H2,1-4H3 |
InChIキー |
UBEAKEFWARPFJS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCCC4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-3,4-dimethoxyaniline](/img/structure/B11245590.png)
![N-[4-(difluoromethoxy)phenyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11245596.png)
![N-[2-(methylcarbamoyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11245602.png)
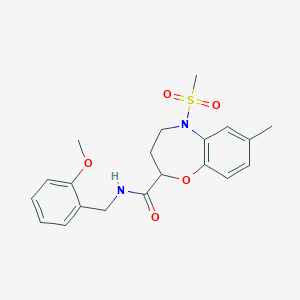
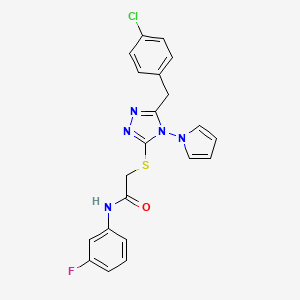

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B11245627.png)
![N-(4-ethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11245635.png)
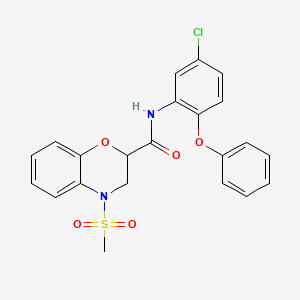
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11245646.png)
![N-(4-Chlorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11245650.png)
![N-(4-ethylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B11245657.png)
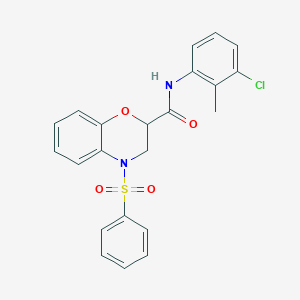
![N-(2H-1,3-Benzodioxol-5-YL)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11245663.png)
